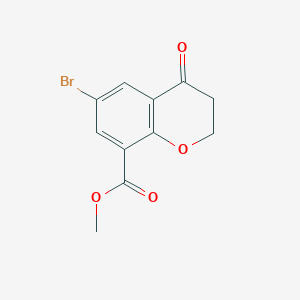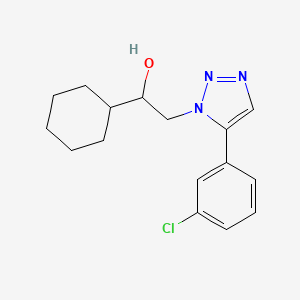
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a 3-chlorophenyl group attached to the triazole ring, which is further connected to a cyclohexylethanol moiety.
Vorbereitungsmethoden
The synthesis of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Synthesis of the Azide Intermediate: The azide intermediate can be prepared by reacting 3-chlorobenzyl bromide with sodium azide in an appropriate solvent.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper catalyst to form the triazole ring.
Hydrogenation: The resulting triazole compound is subjected to hydrogenation to reduce any unsaturated bonds and obtain the final product, this compound.
Analyse Chemischer Reaktionen
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexylethanol moiety can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives. For example, the triazole ring can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. By inhibiting these enzymes, the compound can exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent that contains a triazole ring. It is used to treat fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Voriconazole: Another antifungal agent with a triazole ring. It is used to treat serious fungal infections and has a broader spectrum of activity compared to fluconazole.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other triazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
2061980-40-1 |
|---|---|
Molekularformel |
C16H20ClN3O |
Molekulargewicht |
305.80 g/mol |
IUPAC-Name |
2-[5-(3-chlorophenyl)triazol-1-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C16H20ClN3O/c17-14-8-4-7-13(9-14)15-10-18-19-20(15)11-16(21)12-5-2-1-3-6-12/h4,7-10,12,16,21H,1-3,5-6,11H2 |
InChI-Schlüssel |
LHQSLWFXZINMTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CN2C(=CN=N2)C3=CC(=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



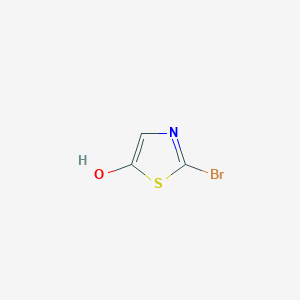


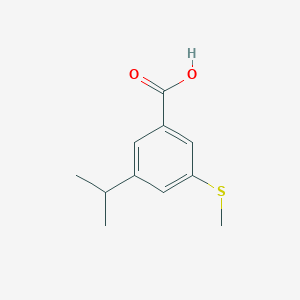


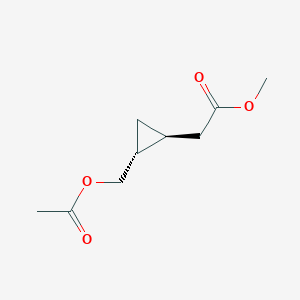
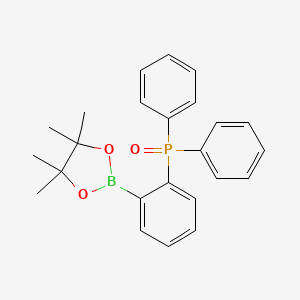
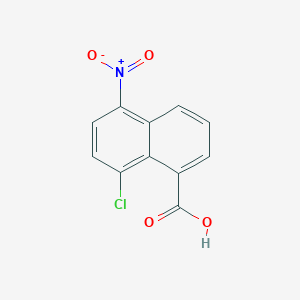
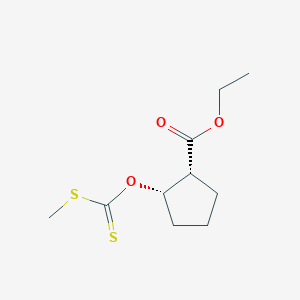

![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
